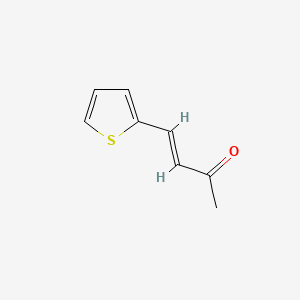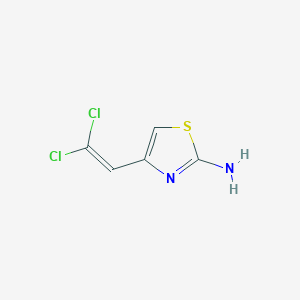
4-(2-噻吩基)丁-3-烯-2-酮
描述
4-(2-Thienyl)but-3-EN-2-one is an organic compound with the molecular formula C8H8OS. It is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom. This compound is known for its yellow liquid or solid form and has a molecular weight of 152.21 g/mol . It is used in various chemical reactions and has applications in scientific research.
科学研究应用
4-(2-Thienyl)but-3-EN-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of materials such as organic semiconductors and light-emitting diodes
准备方法
Synthetic Routes and Reaction Conditions
4-(2-Thienyl)but-3-EN-2-one can be synthesized through several methods. One common synthetic route involves the reaction of 2-thiophenecarboxaldehyde with acetone. This reaction typically requires a base catalyst and is carried out under controlled temperature conditions . Another method involves the use of 2-thiophenecarbonitrile and allyl bromide, which undergoes a series of reactions to form the desired compound .
Industrial Production Methods
In industrial settings, the production of 4-(2-Thienyl)but-3-EN-2-one often involves large-scale reactions using similar starting materials and catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as distillation and recrystallization to purify the compound .
化学反应分析
Types of Reactions
4-(2-Thienyl)but-3-EN-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid are used for halogenation and nitration, respectively.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
作用机制
The mechanism of action of 4-(2-Thienyl)but-3-EN-2-one involves its interaction with various molecular targets. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound can undergo metabolic transformations, leading to the formation of reactive intermediates that may interact with cellular components .
相似化合物的比较
Similar Compounds
- 1-(2-Thienyl)but-1-en-3-one
- 1-(4-Nitrophenyl)-3-(2-Thienyl)prop-2-en-1-one
- 1-(4-Methylphenyl)-3-(2-Thienyl)prop-2-en-1-one
- 2-(2-Thienylidene)-1-tetralone
- 1-(2-Thienyl)but-1-en-3-one
Uniqueness
4-(2-Thienyl)but-3-EN-2-one is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its thiophene ring imparts distinct electronic properties, making it valuable in the synthesis of advanced materials and in biological research .
属性
IUPAC Name |
(E)-4-thiophen-2-ylbut-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8OS/c1-7(9)4-5-8-3-2-6-10-8/h2-6H,1H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMALVIHZVKKPE-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874-83-9 | |
| Record name | 4-(thiophen-2-yl)but-3-en-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 4-(2-thienyl)but-3-en-2-one derivatives and their significance?
A: 4-(2-Thienyl)but-3-en-2-one derivatives are characterized by a but-3-en-2-one backbone with a 2-thienyl group attached to the 4th carbon. This structure allows for the formation of stable metal chelates through the oxygen and sulfur atoms present in the molecule. [, ] This chelation behavior is crucial for their applications in various fields. For instance, the presence of both sulfur and oxygen as donor atoms in monothio-β-diketones like 1,1,1-trifluoro-4-mercapto-4-(2-thienyl)but-3-en-2-one (TTMBH) allows the formation of diverse metal complexes with varying geometries and properties. [, ]
Q2: How does the introduction of fluorine atoms influence the properties of 4-(2-thienyl)but-3-en-2-one derivatives?
A: Fluorinated derivatives, like TTMBH, exhibit interesting properties compared to their non-fluorinated counterparts. The strong electron-withdrawing nature of the trifluoromethyl group influences the electron density distribution within the molecule. [, ] This effect impacts the acidity of the compound and, consequently, its ability to form metal chelates. Research shows that fluorinated monothio-β-diketones tend to have lower pKa values compared to their oxygen analogs, indicating stronger acidity. [] This characteristic significantly influences their coordination chemistry and potential applications.
Q3: What are the potential applications of metal complexes derived from 4-(2-thienyl)but-3-en-2-one derivatives?
A: Metal complexes of these compounds, particularly with transition metals, have been investigated for various applications. For instance, the unique properties of nickel(II) and copper(II) complexes with monothio-β-diketones like 3-mercapto-1,3-diphenylprop-2-en-1-one suggest potential uses in catalysis and materials science. [] Furthermore, the ability of these ligands to form complexes with a wide range of metal ions, including palladium(II), platinum(II), zinc(II), and cadmium(II), opens up possibilities for developing novel materials with tailored properties. []
Q4: Are there any studies on the chromatographic behavior of 4-(2-thienyl)but-3-en-2-one derivatives and their metal complexes?
A: Yes, thin-layer chromatography has been successfully employed to separate nickel, zinc, and cobalt complexes of various fluorinated monothio-β-diketones, including 1,1-difluoro-4-mercapto-4-(2′-thienyl)but-3-en-2-one and 1,1,1-trifluoro-4-mercapto-4-(2′-thienyl)but-3-en-2-one. [] This separation technique is valuable for analyzing and purifying these complexes, which is essential for studying their properties and potential applications.
Q5: What synthetic routes are commonly employed to access 4-(2-thienyl)but-3-en-2-one derivatives?
A: One common approach involves the reaction of 2-acetylthiophene with substituted benzaldehydes to yield chalcones. These chalcones can then undergo cyclocondensation with ethyl acetoacetate in the presence of a base catalyst, such as sodium hydroxide, to afford the desired 4-(2-thienyl)cyclohex-3-en-2-one-1-carboxylate derivatives. [] This synthetic strategy provides access to a diverse library of compounds by varying the substituents on the starting benzaldehydes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Oxo-4-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]butanoic acid](/img/structure/B1298966.png)



![2-[(4-Fluorophenyl)amino]-2-methylpropanenitrile](/img/structure/B1298978.png)

![[5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B1298980.png)







